![molecular formula C8H11N5O B1488735 (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine CAS No. 2090613-10-6](/img/structure/B1488735.png)
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Overview
Description
“(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown potential in combating bacterial infections, with studies characterizing their structures and confirming their activity through various techniques such as melting point, NMR spectroscopy, mass spectrometry, and elemental analysis .
Kinase Inhibition and Antiproliferative Activities
Research has been conducted on triazolo[4,3-a]pyrazine derivatives for their ability to inhibit c-Met/VEGFR-2 kinase, which is significant in cancer treatment. These compounds have been tested for antiproliferative activities against various cell lines in vitro, indicating their potential use in cancer therapy .
Antimicrobial Applications
A series of compounds including triazolo[4,3-a]pyrazine derivatives have been synthesized for antimicrobial purposes. These studies involve the creation of novel compounds that exhibit antimicrobial properties, potentially contributing to the development of new antimicrobial agents .
Synthetic and Medicinal Chemistry
The synthetic pathways and medicinal aspects of 1,2,4-Triazolo[3,4-b]pyrazines (a related class of compounds) have been explored, indicating the versatility of triazolo pyrazine derivatives in drug design and pharmaceutical applications .
Mechanism of Action
Target of Action
The primary targets of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. In particular, c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key mediator of vascular endothelial growth factor-induced angiogenesis .
Mode of Action
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and survival. Specifically, the compound exhibits excellent inhibitory activities against c-Met and VEGFR-2 kinases .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of the action of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is the inhibition of cell growth and induction of apoptosis . For instance, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
properties
IUPAC Name |
(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMPGYUMJVPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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